4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide
Description
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide is a heterocyclic compound featuring a pyridine core substituted with chloro and trifluoromethyl groups at positions 3 and 5, respectively. The pyridine ring is linked via an oxygen atom to a benzohydrazide moiety. The compound’s hydrazide functional group (-CONHNH₂) makes it a versatile intermediate in synthesizing pharmaceuticals, agrochemicals, and coordination complexes .
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O2/c14-10-5-8(13(15,16)17)6-19-12(10)22-9-3-1-7(2-4-9)11(21)20-18/h1-6H,18H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSXQGMQSCWBLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridin-2-ol with 4-hydroxybenzohydrazide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases .
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and pesticides. Its unique chemical properties make it effective in controlling pests and weeds .
Mechanism of Action
The mechanism of action of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can lead to the disruption of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Structural Insights
- Trifluoromethyl (CF₃) and Chloro (Cl) Groups : These substituents enhance metabolic stability and membrane permeability. For example, haloxyfop-methyl (herbicide) and compound 35 (antiproliferative) share these groups but differ in their core structures and biological targets .
- Hydrazide vs. Ester/Carbothioamide : The hydrazide group in the target compound enables nucleophilic reactivity for heterocycle formation (e.g., triazolopyridines in ), whereas ester groups (haloxyfop-methyl) improve herbicidal activity through hydrolytic stability .
Table 2: Analytical Data Comparison
Note: The phenol analogue (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol) is explicitly labeled as toxic , suggesting that the hydrazide group in the target compound may mitigate toxicity.
Toxicity and Regulatory Status
The target compound’s toxicity remains uncharacterized, but structural analogues provide clues:
- Haloxyfopetoxyethyl (CAS 87237-48-7): Banned due to carcinogenicity in animal studies .
- 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol: Classified as toxic, emphasizing the need for careful handling of related compounds .
Biological Activity
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
The molecular formula of this compound is with a molecular weight of 329.68 g/mol. The compound features a hydrazone functional group, which is often associated with significant biological activity.
Antimicrobial Activity
Recent studies have demonstrated that hydrazones derived from 4-(trifluoromethyl)benzohydrazide exhibit promising antimicrobial properties. A study screened various derivatives against Mycobacterium tuberculosis and other bacterial strains:
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| 4-(Trifluoromethyl) hydrazone | 4 | Selective inhibition of M. tuberculosis |
| Camphor-based derivative | 8 | Broad-spectrum antimicrobial |
| Benzaldehyde derivatives | 16-32 | Moderate activity against Gram-positive bacteria |
These findings suggest that modifications to the hydrazone structure can enhance antimicrobial efficacy, particularly against resistant strains of bacteria .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results indicated:
| Enzyme Type | IC50 (µM) Range |
|---|---|
| Acetylcholinesterase (AChE) | 46.8 - 137.7 |
| Butyrylcholinesterase (BuChE) | 19.1 - 881.1 |
The hydrazones displayed a dual inhibition profile, with most compounds demonstrating stronger inhibition against AChE compared to BuChE. Notably, certain derivatives showed mixed-type inhibition, indicating potential for further development as therapeutic agents for conditions like Alzheimer's disease .
Anticancer Activity
In addition to its antimicrobial and enzyme inhibitory properties, this compound has been investigated for anticancer activity. Research indicates that some derivatives exhibit cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
These results highlight the potential of this compound as a lead structure for developing new anticancer agents .
Case Studies
- In vitro Study on Mycobacterium tuberculosis : A series of hydrazones derived from 4-(trifluoromethyl)benzohydrazide were synthesized and tested for their inhibitory effects on M. tuberculosis . The most potent derivative achieved an MIC of 4 µM, demonstrating significant promise in treating tuberculosis .
- Cholinesterase Inhibition Study : Researchers synthesized several derivatives and assessed their inhibitory effects on AChE and BuChE using Ellman's spectrophotometric method. The study identified several compounds with IC50 values indicating strong potential as cholinesterase inhibitors .
Q & A
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Challenges : Disorder in trifluoromethyl/pyridyl groups, twinning, or weak diffraction.
- Solutions : Use SHELXL for robust refinement, applying restraints for disordered moieties. High-resolution data (≤ 0.8 Å) and Hirshfeld atom refinement (HAR) improve accuracy .
Methodological Notes
- Data Interpretation : Cross-validate experimental results (e.g., antioxidant IC₅₀) with computational models (DFT, QSAR) to resolve contradictions .
- Advanced Characterization : Combine X-ray crystallography (SHELX) with Hirshfeld surface analysis to map non-covalent interactions critical to solid-state stability .
- Kinetic Studies : Use global kinetic fitting software (e.g., KinTek Explorer) to deconvolute multi-step mechanisms in radical scavenging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
